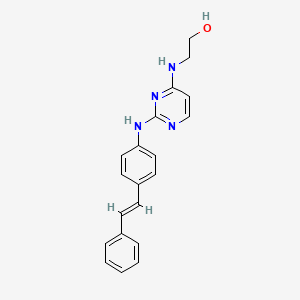
2-((2-((4-Styrylphenyl)amino)pyrimidin-4-yl)amino)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-((4-Styrylphenyl)amino)pyrimidin-4-yl)amino)ethanol is a complex organic compound that features a pyrimidine ring substituted with a styrylphenyl group and an aminoethanol moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-((4-Styrylphenyl)amino)pyrimidin-4-yl)amino)ethanol typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Styrylphenyl Intermediate: This step involves the reaction of a styrene derivative with a suitable phenylamine under conditions that promote the formation of the styrylphenyl group.
Pyrimidine Ring Formation: The styrylphenyl intermediate is then reacted with a pyrimidine precursor, such as 2-aminopyrimidine, under conditions that facilitate the formation of the pyrimidine ring.
Introduction of the Aminoethanol Group: The final step involves the reaction of the pyrimidine-styrylphenyl intermediate with an aminoethanol derivative to introduce the aminoethanol moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-((2-((4-Styrylphenyl)amino)pyrimidin-4-yl)amino)ethanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as manganese dioxide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-((2-((4-Styrylphenyl)amino)pyrimidin-4-yl)amino)ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-((2-((4-Styrylphenyl)amino)pyrimidin-4-yl)amino)ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminopyrimidine Derivatives: These compounds share the pyrimidine core and exhibit similar biological activities.
Styrylphenyl Derivatives: Compounds with the styrylphenyl group may have comparable chemical properties.
Aminoethanol Derivatives: These compounds contain the aminoethanol moiety and may have similar reactivity.
Uniqueness
2-((2-((4-Styrylphenyl)amino)pyrimidin-4-yl)amino)ethanol is unique due to the combination of its structural features, which confer specific biological activities and chemical reactivity. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C20H20N4O |
|---|---|
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
2-[[2-[4-[(E)-2-phenylethenyl]anilino]pyrimidin-4-yl]amino]ethanol |
InChI |
InChI=1S/C20H20N4O/c25-15-14-21-19-12-13-22-20(24-19)23-18-10-8-17(9-11-18)7-6-16-4-2-1-3-5-16/h1-13,25H,14-15H2,(H2,21,22,23,24)/b7-6+ |
InChI-Schlüssel |
LAUAIZSGNGCGFP-VOTSOKGWSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)NC3=NC=CC(=N3)NCCO |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)NC3=NC=CC(=N3)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N'-[1,3,4-Oxadiazole-2,5-diyldi(4,1-phenylene)]dibenzamide](/img/structure/B12905541.png)
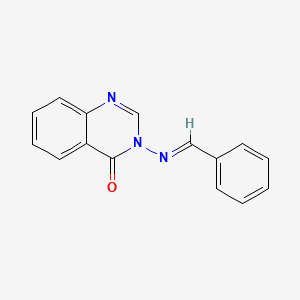

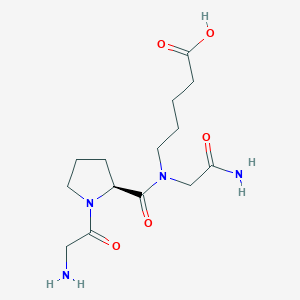


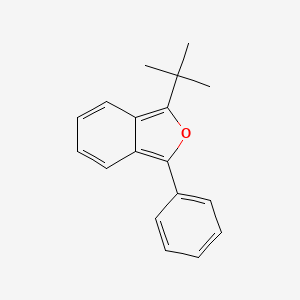
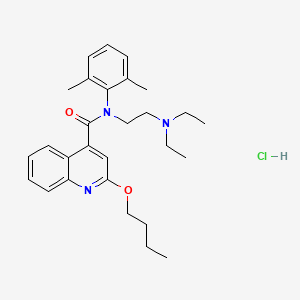
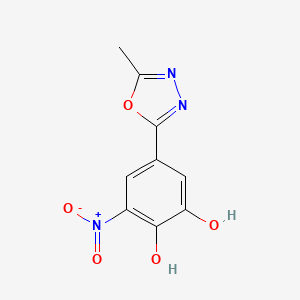

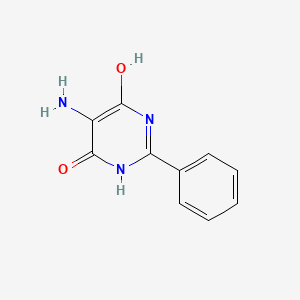
![N'-Hexanoyl-N'-(6-(1-hydroxy-2,5-dioxopyrrolidin-3-yl)-6-oxohexyl)-7-oxo-11-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)undecanehydrazide](/img/structure/B12905605.png)
![4-Chloro-5-[(4-fluorophenyl)methoxy]-2-hexylpyridazin-3(2H)-one](/img/structure/B12905615.png)

